[1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol
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Overview
Description
[1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol: is an organic compound characterized by a cyclopropyl ring substituted with a methyl group and a trifluoromethyl group, along with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol typically involves the reaction of cyclopropyl derivatives with trifluoromethylating agents. One common method includes the use of triethylamine and 4-dimethylaminopyridine (DMAP) as catalysts in dichloromethane at room temperature. The reaction proceeds under an inert atmosphere, and the product is purified via silica gel column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the hazardous nature of some reagents involved.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group, yielding [1-Methyl-2-(trifluoromethyl)cyclopropane].
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of [1-Methyl-2-(trifluoromethyl)cyclopropane].
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound’s potential biological activity is of interest in drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with improved efficacy and safety profiles.
Medicine: Research into the medicinal applications of this compound includes its use as a precursor for the synthesis of bioactive molecules. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and agrochemicals. Its unique properties make it suitable for various applications, including as a solvent or intermediate in chemical processes.
Mechanism of Action
The mechanism by which [1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, leading to improved therapeutic outcomes.
Comparison with Similar Compounds
- [1-(Trifluoromethyl)cyclopropyl]methanol
- [1-Methyl-2-(trifluoromethyl)cyclopropane]
- [1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol
Uniqueness: Compared to similar compounds, [1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol stands out due to its specific substitution pattern, which imparts unique chemical and physical properties
Properties
Molecular Formula |
C6H9F3O |
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Molecular Weight |
154.13 g/mol |
IUPAC Name |
[1-methyl-2-(trifluoromethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C6H9F3O/c1-5(3-10)2-4(5)6(7,8)9/h4,10H,2-3H2,1H3 |
InChI Key |
TZATZINKBOHWKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C(F)(F)F)CO |
Origin of Product |
United States |
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